Fmoc-D-His(Boc)-OH

Description

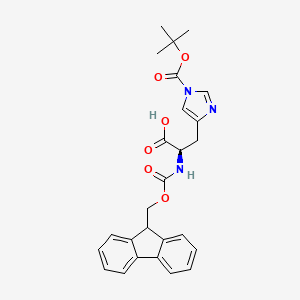

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHPMMZWDWMKPD-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Boc Protecting Group on the Histidine Side Chain: A Technical Guide for Researchers

Introduction: The Unique Challenge of Histidine in Peptide Synthesis

Histidine is a crucial amino acid in the design and synthesis of therapeutic peptides and other complex organic molecules. Its imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, a property vital for the biological function of many peptides and proteins. However, this same reactivity presents a significant challenge during chemical synthesis.[1] The nucleophilic nature of the imidazole ring can lead to undesirable side reactions, most notably racemization, which can compromise the purity, structure, and biological activity of the final product.[1][2][3][4]

To mitigate these issues, the imidazole side chain must be "protected" during synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. This in-depth guide provides a comprehensive overview of the function of the Boc protecting group on the histidine side chain, detailing its mechanism, application, and the rationale behind its use in modern synthetic chemistry.

The Core Function: How Boc Protects the Histidine Side Chain

The primary function of the Boc group on the histidine side chain is to prevent unwanted side reactions by temporarily masking the reactive imidazole nitrogen. This is achieved by introducing the bulky and electron-withdrawing Boc group onto one of the imidazole nitrogens, typically the tau (τ) nitrogen, to create Nτ-Boc-histidine.[5]

Minimizing Racemization

The most critical role of the Boc protecting group on the histidine side chain is the suppression of racemization.[1][6] Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, is a major concern during peptide synthesis, particularly during the activation of the carboxylic acid for coupling. The unprotected imidazole ring of histidine can act as an intramolecular base, abstracting the α-proton and leading to the formation of an achiral enolate intermediate.[4][7] This intermediate can then be protonated from either face, resulting in a loss of stereochemical integrity.

The Boc group on the imidazole nitrogen effectively mitigates this by:

-

Steric Hindrance: The bulky tert-butyl group physically obstructs the imidazole nitrogen from accessing the α-proton.[1]

-

Electronic Effects: The electron-withdrawing nature of the carbonyl group in the Boc protector reduces the basicity of the imidazole nitrogen, making it less likely to abstract the α-proton.[1]

The effectiveness of Boc protection in reducing racemization is well-documented. For instance, in one study, the use of Fmoc-His(Boc)-OH in peptide synthesis at 50°C for 10 minutes resulted in only 0.18% of the D-isomer, whereas the use of Fmoc-His(Trt)-OH under the same conditions led to 6.8% of the D-isomer.[6][7] Even at a higher temperature of 90°C, Fmoc-His(Boc)-OH maintained low epimerization levels (0.81%) compared to over 16% with Fmoc-His(Trt)-OH.[6][7]

Preventing Side-Chain Acylation

While less common than racemization, the unprotected imidazole side chain can also react with activated carboxylic acids during coupling steps, leading to the formation of acyl-imidazole intermediates.[8] Although these intermediates are often reactive and the acyl group can be removed in subsequent steps, this side reaction can consume valuable reagents and potentially lead to byproducts.[8] The Boc group on the imidazole nitrogen prevents this side reaction.

Boc Protection Strategy: Key Considerations

The use of Boc-protected histidine is typically part of a broader "Boc-based" solid-phase peptide synthesis (SPPS) strategy. In this approach, the α-amino group of the amino acids is also protected with a Boc group.[6]

Orthogonality

A key principle in protecting group strategy is "orthogonality," which means that different protecting groups can be removed under distinct conditions without affecting each other.[9] In Boc-based SPPS, both the α-amino Boc group and the side-chain Boc group on histidine are acid-labile.[5][6] This means they are removed simultaneously during the deprotection steps using a strong acid like trifluoroacetic acid (TFA).[5][6] This "non-orthogonal" approach simplifies the deprotection process.[6]

However, for more complex syntheses requiring selective deprotection of the side chain while the α-amino group remains protected, an orthogonal strategy is necessary. In such cases, a different protecting group for the α-amino group, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, would be used in conjunction with the acid-labile Boc group on the histidine side chain.[][]

Boc-His(Boc)-OH vs. Other Protected Histidines

Several protecting groups are available for the histidine side chain, each with its own advantages and disadvantages. The choice of protecting group depends on the specific synthetic strategy and the desired properties of the final peptide.

| Histidine Derivative | Side-Chain Protecting Group | Key Features |

| Boc-His(Boc)-OH | tert-butyloxycarbonyl (Boc) | Excellent at suppressing racemization; both Boc groups removed simultaneously with strong acid.[1][6] |

| Boc-His(Trt)-OH | Trityl (Trt) | Acid-labile Trt group offers good protection but is more prone to racemization than Boc.[6][12][13] |

| Boc-His(Tos)-OH | Tosyl (Tos) | Stable protecting group, but its removal can sometimes lead to side reactions. |

| Boc-His(Dnp)-OH | 2,4-dinitrophenyl (Dnp) | Very stable group, useful for preparing larger peptides, but requires specific deprotection conditions. |

Data from a comparative study on a model peptide synthesized using Fmoc-SPPS highlights the superior performance of the Boc side-chain protection in minimizing racemization: [1]

| Histidine Derivative | Crude Purity (%) | Overall Yield (%) | Racemization (D-isomer, %) |

| Fmoc-His(Trt)-OH | 75 | 60 | 5.8 |

| Fmoc-His(Boc)-OH | 85 | 70 | 1.5 |

| Fmoc-His(Mmt)-OH | 80 | 65 | 3.2 |

| Fmoc-His(π-Mbom)-OH | 88 | 72 | <1 |

Experimental Protocol: Deprotection of Boc-His(Boc)-OH in SPPS

The following is a generalized protocol for the deprotection of both the Nα-Boc and Nτ-Boc groups from a histidine residue on a solid support during Boc-based SPPS.

Materials and Reagents

-

Peptide-resin with N-terminal Boc-His(Boc)-OH

-

Trifluoroacetic acid (TFA), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA), peptide synthesis grade

-

Scavengers (e.g., dithiothreitol (DTE), thioanisole, triisopropylsilane (TIS)) if other sensitive amino acids are present[5]

Step-by-Step Methodology

-

Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in the SPPS reaction vessel.[5] Drain the DCM.

-

Deprotection: Add a solution of 50% TFA in DCM to the resin. If the peptide sequence contains tryptophan, cysteine, or methionine residues, it is highly recommended to add a scavenger such as 0.5% DTE to the deprotection solution to prevent side reactions.[5]

-

Agitation: Agitate the mixture for 20-30 minutes at room temperature.[5]

-

Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (2 times), and then DCM again (3-5 times) to remove residual acid and byproducts.[5]

-

Neutralization: To deprotonate the newly formed N-terminal ammonium salt to a free amine for the subsequent coupling step, a neutralization step is required. Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat the neutralization step one more time.[5]

-

Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[5]

Monitoring the Deprotection

-

Kaiser Test (Ninhydrin Test): This qualitative test can be used after the neutralization step to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.[5]

-

HPLC and Mass Spectrometry: For a more quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry to confirm the complete removal of both Boc groups.[5]

Workflow Diagram

Caption: General workflow for the deprotection of Boc-His(Boc)-OH in SPPS.

Applications in Drug Development

The ability to efficiently and reliably incorporate histidine into peptides without racemization is crucial for the development of many peptide-based therapeutics. Histidine-rich peptides are of significant interest for various applications, including:

-

Affinity Tags (His-tags): Used for the purification of recombinant proteins.

-

Drug Delivery: As agents that facilitate endosomal escape.

-

Bioactive Molecules: Including antimicrobial and cell-penetrating peptides.

The use of Boc-protected histidine has been instrumental in the synthesis of numerous bioactive peptides, such as Luteinizing Hormone-Releasing Hormone (LHRH) and Angiotensin II.[1] The high purity and stereochemical integrity afforded by this protection strategy are essential for ensuring the desired biological activity and minimizing potential off-target effects of these therapeutic agents.

Conclusion

The Boc protecting group plays a vital role in modern peptide synthesis, particularly in the incorporation of the challenging amino acid histidine. Its primary function is to prevent unwanted side reactions, most importantly racemization, by sterically and electronically shielding the reactive imidazole side chain. The use of Boc-His(Boc)-OH, especially within a Boc-based SPPS strategy, offers a streamlined and effective method for synthesizing high-purity, stereochemically defined histidine-containing peptides. For researchers, scientists, and drug development professionals, a thorough understanding of the function and application of the Boc protecting group on the histidine side chain is essential for the successful design and synthesis of novel peptide-based therapeutics and research tools.

Logical Relationship Diagram

Caption: Logical relationship between the challenges of histidine synthesis and the solution provided by the Boc protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to Fmoc-D-His(Boc)-OH: A Strategic Reagent for High-Purity Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). We will explore the core attributes of Fmoc-D-His(Boc)-OH, focusing on its chemical properties, the mechanistic solution it provides to the persistent challenge of histidine racemization, and its practical application in synthesizing high-purity peptides.

Introduction: The Critical Role of Protected Amino Acids in SPPS

In the intricate process of building peptides, the precise assembly of amino acids is paramount. This requires the strategic use of protecting groups to prevent unwanted side reactions. For histidine, an amino acid whose unique imidazole side chain is crucial for the biological function of many peptides, this protection is particularly challenging. This compound is a highly specialized derivative of D-histidine designed for use in Fmoc-based SPPS. Its dual-protection scheme not only facilitates peptide chain elongation but also critically preserves the stereochemical integrity of the histidine residue, ensuring the synthesis of enantiomerically pure target peptides.

Physicochemical Properties of this compound

A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 159631-28-4 | [1][2][3][4] |

| Molecular Formula | C₂₆H₂₇N₃O₆ | [1][2][3][5] |

| Molecular Weight | ~477.5 g/mol | [1][2][5] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | [2] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | Typically ≥95-99% | [1][6] |

| Storage | 2-8°C, dry and dark conditions recommended | [1][7][8] |

Note: A common variant is the cyclohexylamine (CHA) salt (CAS No: 210755-31-0), which may require an extraction step before use.[9][10][11] This guide focuses on the free acid form.

The Mechanistic Challenge: Histidine Racemization

Histidine is notoriously susceptible to racemization (or epimerization) during the coupling step of SPPS.[12] This loss of stereochemical integrity is a significant concern, as even minor amounts of the incorrect isomer can drastically alter a peptide's biological activity and immunogenicity.[12][13]

Causality of Racemization: The issue stems from the basicity of the imidazole side chain. During the activation of the carboxyl group (to form an active ester for coupling), the lone pair of electrons on the imidazole's Nπ nitrogen can act as an intramolecular base.[11][12][14] This facilitates the abstraction of the acidic proton from the α-carbon, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both L- and D-isomers and compromising the enantiomeric purity of the final peptide.[11][13] This side reaction is exacerbated by prolonged activation times or the elevated temperatures often required to overcome aggregation in complex peptide sequences.[12][14]

Caption: Mechanism of Histidine Racemization during Peptide Synthesis.

The this compound Solution: A Dual-Protection Strategy

This compound provides an elegant solution to this problem. Its design is centered on mitigating the basicity of the imidazole ring.

-

α-Amino Protection: The standard, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection and stepwise elongation of the peptide chain.[13]

-

Side-Chain Protection: The acid-labile tert-butoxycarbonyl (Boc) group is attached to one of the imidazole nitrogens.[14] The electron-withdrawing nature of the Boc group significantly reduces the electron density and basicity of the imidazole ring.[14] This deactivation of the internal base is the key to its efficacy. By diminishing the ring's ability to abstract the α-proton, the formation of the achiral enolate intermediate is suppressed, thus preserving the stereochemistry of the amino acid even under forcing coupling conditions.[6][14]

Comparative Advantage: This approach is markedly superior to traditional methods using Fmoc-D-His(Trt)-OH. While the bulky trityl (Trt) group can prevent side-chain acylation, it offers only minimal suppression of racemization.[11][14] Studies have shown that under elevated temperatures (e.g., 90°C), coupling with Fmoc-His(Trt)-OH can lead to over 16% epimerization, whereas Fmoc-His(Boc)-OH keeps this side reaction below 1%.[11]

Experimental Protocol: Standard Coupling Cycle in Fmoc-SPPS

This protocol outlines a self-validating workflow for the incorporation of this compound into a growing peptide chain on a solid support. The success of each step can be verified using standard monitoring techniques like the ninhydrin (Kaiser) test.

Materials:

-

Peptide-resin with a free N-terminal amine (1 equivalent)

-

This compound (3-5 equivalents)

-

Coupling Activator: e.g., HBTU, HATU (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

Workflow:

-

Resin Preparation (Swelling):

-

Place the peptide-resin in a suitable reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes. This ensures that all reactive sites within the resin beads are accessible.

-

Drain the DMF.

-

-

Fmoc-Group Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes. The Fmoc group is cleaved by the secondary amine, piperidine, revealing the free N-terminal amine for the next coupling step.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

-

Washing:

-

Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

A final wash with DCM and then DMF can be performed.

-

Validation: A positive ninhydrin test (deep blue color) confirms the presence of the free primary amine.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound and the coupling activator (e.g., HBTU) in a minimal amount of DMF.

-

Add DIPEA to this solution and pre-activate for 1-2 minutes. DIPEA acts as a non-nucleophilic base, facilitating the formation of the activated ester of the amino acid.

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time can be extended or temperature increased for difficult couplings, with minimal risk of racemization thanks to the Boc protection.[6][7]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents and byproducts.[7]

-

Validation: A negative ninhydrin test (yellow/no color change) indicates successful and complete coupling.

-

-

Chain Elongation:

-

The cycle of deprotection (Step 2) and coupling (Step 4) is repeated for each subsequent amino acid in the desired peptide sequence.

-

Caption: General Workflow for Incorporating this compound in SPPS.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the Boc on histidine and others like tBu, Trt on other residues) must be removed. This is typically achieved in a single step using a strong acid cocktail.[7]

-

Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly containing Trifluoroacetic Acid (TFA) as the primary cleavage agent.

-

Scavengers: The cocktail must also include "scavengers" (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)) to quench the reactive carbocations generated during the cleavage of acid-labile groups like Boc, preventing re-attachment to sensitive residues like tryptophan or methionine.

Conclusion

This compound is an indispensable reagent for the modern peptide chemist. Its rationally designed dual-protection strategy directly addresses and solves the critical issue of histidine racemization during SPPS. By deactivating the imidazole side chain, it ensures the stereochemical integrity of the incorporated residue, leading to higher purity and yield of the final peptide product.[7] The stability and compatibility of this compound with standard protocols make it a reliable and cost-effective choice for the synthesis of complex, histidine-containing peptides destined for research, diagnostics, and therapeutic development.[8][14]

References

- 1. This compound - CsBioChina [csbiochina.com]

- 2. This compound | C26H27N3O6 | CID 56777028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. peptide.com [peptide.com]

- 5. This compound [chemicalbook.com]

- 6. Fmoc-His(Boc)-OH [cem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound [myskinrecipes.com]

- 9. usbio.net [usbio.net]

- 10. 210755-31-0|this compound.CHA|BLD Pharm [bldpharm.com]

- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 12. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Fmoc-D-His(Boc)-OH for Advanced Peptide Synthesis

Introduction: The Critical Role of Histidine and the Solubility Challenge

In the landscape of drug development and biochemical research, the precise chemical synthesis of peptides is a cornerstone technology. Within the repertoire of amino acids, histidine presents a unique and formidable challenge. Its imidazole side chain, crucial for the biological function of countless peptides, is notoriously susceptible to racemization during the activation step of solid-phase peptide synthesis (SPPS). This loss of stereochemical integrity can drastically alter or eliminate the therapeutic efficacy of a synthetic peptide.

Fmoc-D-His(Boc)-OH has emerged as a superior building block for incorporating D-histidine, offering a robust solution to the racemization problem.[1][2] Its dual-protection strategy—the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen—effectively suppresses this side reaction, even at the elevated temperatures used in modern microwave-assisted SPPS.[3][4]

However, the successful incorporation of this derivative is fundamentally dependent on a seemingly simple yet critical parameter: its solubility. Inadequate dissolution in the reaction solvent can lead to incomplete coupling, the formation of deletion sequences, and significant challenges in the final purification.[5][6] This guide provides an in-depth analysis of the solubility of this compound in N,N-Dimethylformamide (DMF) and other common SPPS solvents, offering field-proven insights and detailed protocols to empower researchers in achieving high-yield, high-purity peptide synthesis.

The Molecular Architecture: Unpacking the Determinants of Solubility

The solubility of this compound is not a simple metric but a complex interplay of its distinct structural motifs with the surrounding solvent molecules. Understanding these interactions at a molecular level is paramount to predicting and manipulating its behavior in solution.

-

The Fmoc Group: This large, aromatic, and planar moiety is the primary driver of aggregation. Through π-π stacking interactions, Fmoc groups on adjacent molecules can form non-covalent oligomers, significantly reducing their effective solvation and leading to poor solubility.[6][7]

-

The Boc Group: As a bulky and hydrophobic protecting group, the Boc moiety on the imidazole side chain sterically hinders some aggregation pathways but also decreases the molecule's overall polarity, influencing its affinity for different organic solvents.[8]

-

The Histidine Core: The inherent polarity of the amino acid backbone and the imidazole ring contributes to the molecule's overall physicochemical profile, requiring a solvent capable of engaging in favorable dipole-dipole interactions.

Caption: Key molecular features of this compound and their influence on solubility.

Solubility Profile in Standard SPPS Solvents

The choice of solvent is a critical experimental parameter that directly impacts reaction efficiency. While a universal solvent for all peptide sequences remains elusive, a few polar aprotic solvents have become the industry standard.[9] The solubility of this compound in these key solvents is summarized below.

| Solvent | Abbreviation | General Solubility | Key Considerations & Causality |

| N,N-Dimethylformamide | DMF | Soluble | The most common solvent for SPPS.[10] this compound is readily soluble at standard concentrations (0.2-0.5 M), but may require agitation or gentle warming to fully dissolve, overcoming the initial energy barrier for disrupting intermolecular aggregation.[1][11] Over time, DMF can degrade to dimethylamine, which can prematurely deprotect the Fmoc group.[10] |

| N-Methyl-2-pyrrolidone | NMP | Soluble | Possesses a higher solvating power for hydrophobic sequences compared to DMF and can be more effective at preventing on-resin aggregation.[7][12] It is an excellent alternative to DMF, though some studies suggest Fmoc-amino acids may have slightly lower long-term stability in NMP.[10] |

| Dimethyl Sulfoxide | DMSO | Highly Soluble | A powerful, highly polar solvent capable of disrupting the π-π stacking of Fmoc groups.[7] While not always used as the primary SPPS solvent, it is an invaluable co-solvent to enhance the solubility of difficult-to-dissolve reagents.[7] One supplier reports a solubility of up to 200 mg/mL for the L-isomer with sonication.[13] |

| Dichloromethane | DCM | Sparingly Soluble | Primarily used in Boc-based SPPS. Its lower polarity is generally insufficient to effectively solvate the polar peptide backbone, and it is rarely used in Fmoc chemistry due to its reactivity with the deprotection reagent, piperidine.[10] |

A Practical Workflow for Dissolution and Handling

Achieving a clear, homogenous solution of this compound is the first step toward a successful coupling reaction. The following workflow outlines a systematic approach, incorporating troubleshooting steps based on an understanding of the underlying chemical principles.

Caption: Decision workflow for dissolving this compound.

Causality Behind the Workflow:

-

Mechanical Agitation (Vortexing): This initial step provides kinetic energy to promote solvent-solute interactions and break apart loosely associated particles.

-

Thermal Intervention (Gentle Warming): Increasing the temperature enhances the kinetic energy of the solvent molecules, allowing them to more effectively penetrate and disrupt the intermolecular forces (especially π-π stacking) that hold the solute molecules together.[7]

-

Sonication: The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which acts as a powerful mechanical force to break down aggregates and accelerate dissolution.[6]

-

Solvent System Modification (Adding DMSO): If the primary solvent (DMF) lacks sufficient solvating power, introducing a small amount of a stronger solvent like DMSO can significantly alter the properties of the solvent mixture, improving its ability to dissolve the protected amino acid.[7]

Protocol: Quantitative Determination of Solubility

For researchers developing novel solvent systems or requiring precise solubility data, the following protocol provides a reliable method for quantitative determination. This self-validating approach ensures trustworthy and reproducible results.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., DMF, NMP, or a novel solvent)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic shaker or incubator

-

Vortex mixer

-

Centrifuge capable of holding the vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated micropipettes and volumetric flasks

Methodology:

-

Preparation of a Calibration Curve: a. Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the chosen solvent. b. Create a series of five serial dilutions from the stock solution to cover the expected solubility range. c. Inject a known volume of each standard onto the HPLC and record the peak area at a suitable wavelength (typically ~265 nm for the Fmoc group). d. Plot peak area versus concentration and perform a linear regression to generate a calibration curve.

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a tared 2 mL vial (e.g., add ~50-100 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium. b. Record the exact mass of the added solid and volume of the solvent. c. Tightly cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for statistical validity.

-

Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). b. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Separation of Undissolved Solid: a. After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid. b. Crucially, do not disturb the solid pellet. Carefully extract a known volume of the clear supernatant from the top of the vial.

-

Analysis and Calculation: a. Dilute the extracted supernatant with the solvent to a concentration that falls within the range of your calibration curve. b. Inject the diluted sample into the HPLC and determine the peak area. c. Using the equation from the calibration curve, calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the concentration of the original supernatant. This value is the saturation solubility of this compound in that solvent at that temperature (expressed in mg/mL or M).

Conclusion

This compound is an indispensable tool for the synthesis of high-purity, stereochemically defined histidine-containing peptides. While its molecular structure presents inherent solubility challenges, these can be reliably overcome through a systematic and informed approach to solvent selection and dissolution techniques. By understanding the interplay between the molecule's functional groups and the solvent's properties, researchers can move beyond simple trial-and-error and implement rational strategies. The application of gentle heat, sonication, or the use of co-solvents like DMSO are powerful, field-proven methods to ensure complete dissolution. For advanced applications, the quantitative protocol provided herein allows for the precise characterization of solubility, enabling the optimization of existing methods and the development of novel, green solvent systems for the future of peptide synthesis.

References

- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-His(Boc)-OH [cem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. biotage.com [biotage.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism of Histidine Racemization in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical integrity of peptides is paramount to their biological function and therapeutic efficacy. During Solid-Phase Peptide Synthesis (SPPS), certain amino acids are particularly susceptible to racemization, the process of converting a chiral center into a mixture of enantiomers. Histidine stands out as one of the most problematic residues in this regard. This guide provides a comprehensive exploration of the mechanisms underlying histidine racemization in SPPS. We will delve into the core chemical pathways, critically analyze the factors that exacerbate this deleterious side reaction, and present a detailed overview of state-of-the-art strategies for its prevention and suppression. This document is intended to serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, offering both theoretical understanding and practical solutions to ensure the synthesis of chirally pure peptides.

The Challenge of Histidine: A Stereochemical Achilles' Heel in SPPS

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, enabling the efficient and automated assembly of complex peptide chains.[1] The methodology relies on the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] While highly effective, SPPS is not without its challenges, one of the most persistent being the maintenance of stereochemical purity.

Histidine, with its unique imidazole side chain, presents a significant hurdle in this respect.[1][3][4] The incorporation of histidine residues into a peptide sequence is often accompanied by a notable degree of racemization, leading to the formation of diastereomeric impurities that can be difficult to separate from the target peptide.[5] These impurities can have profound, and often detrimental, effects on the peptide's three-dimensional structure, biological activity, and immunogenicity, compromising its therapeutic potential.[1][6]

The Core Mechanism: Unraveling the Pathway to Racemization

The propensity of histidine to racemize during SPPS is primarily attributed to the catalytic role of its imidazole side chain.[7][8][9] The key mechanistic steps are as follows:

-

Carboxyl Group Activation: The first step in peptide bond formation is the activation of the carboxyl group of the incoming amino acid. This is typically achieved using a coupling reagent, which converts the carboxylic acid into a more reactive species, such as an active ester or an acylisourea derivative.[10]

-

Intramolecular Base Catalysis: The unprotected π-nitrogen of the histidine's imidazole ring acts as an internal base.[3][6][8] This nitrogen atom can abstract the acidic α-proton from the activated carboxyl group.[6][9]

-

Formation of a Planar Intermediate: The abstraction of the α-proton leads to the formation of a planar enolate or carbanion intermediate.[6][9] The planarity of this intermediate results in the loss of the original stereochemical information at the α-carbon.

-

Non-Stereoselective Reprotonation: The planar intermediate can then be reprotonated from either face with nearly equal probability. This non-stereoselective reprotonation results in a mixture of both the L- and D-isomers of the histidine residue, leading to racemization.[4][9]

An alternative, though less predominant, mechanism involves the formation of an oxazolone intermediate, particularly with highly activating coupling reagents.[10] However, for histidine, the intramolecular base-catalyzed direct α-proton abstraction is the major pathway.[4]

Visualizing the Mechanism

The following diagram illustrates the intramolecular base-catalyzed racemization of an activated histidine residue.

Caption: Intramolecular base-catalyzed racemization of activated histidine.

Factors Influencing Histidine Racemization

Several factors during the SPPS process can significantly impact the extent of histidine racemization. A thorough understanding of these is crucial for developing effective suppression strategies.

Side-Chain Protection

The choice of protecting group for the imidazole side chain is the most critical factor in controlling histidine racemization.[9]

-

Unprotected Imidazole: Synthesizing peptides with an unprotected histidine side chain is highly prone to racemization due to the readily available π-nitrogen for intramolecular catalysis.[9]

-

τ-Nitrogen Protection (e.g., Trityl - Trt): The most commonly used protecting group, trityl (Trt), is attached to the τ-nitrogen (N-tau). While it prevents side-chain acylation, it offers minimal protection against racemization as the catalytic π-nitrogen remains unprotected.[1][6]

-

π-Nitrogen Protection: Protecting the π-nitrogen (N-pi) is the most effective strategy to suppress racemization.[3][11] By blocking the internal base, this approach directly inhibits the initial proton abstraction step.

Coupling Reagents and Additives

The choice of coupling reagent and the use of additives play a pivotal role in the degree of racemization.

-

Carbodiimides (e.g., DCC, DIC): Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization, especially when used without additives.[10][12]

-

Uronium/Aminium Reagents (e.g., HBTU, HATU): Reagents like HBTU and HATU are generally efficient but can still cause racemization, particularly with prolonged pre-activation times.[12]

-

Phosphonium Reagents (e.g., PyBOP, DEPBT): While effective, some phosphonium reagents can also promote racemization. However, DEPBT is noted for its remarkable resistance to racemization and is a good choice for coupling Fmoc-His(Trt)-OH.[10]

-

Racemization-Suppressing Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for minimizing racemization.[9][10][11] These additives react with the activated amino acid to form active esters that are less prone to racemization.

Reaction Conditions

The physical parameters of the coupling reaction also have a significant influence.

-

Temperature: Elevated temperatures, often employed in microwave-assisted SPPS, can accelerate the rate of racemization.[6][13] Lowering the coupling temperature for histidine and cysteine residues is a common strategy to mitigate this.[13]

-

Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can increase the extent of racemization.[3][5] An in situ activation approach, where the coupling reagent is added directly to the resin-bound peptide and the protected amino acid, can be beneficial.[5]

-

Base: The choice and amount of base used during coupling can influence racemization.[9] Weakly basic tertiary amines like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over stronger, more nucleophilic bases.[9][10]

Strategies for the Prevention and Suppression of Histidine Racemization

Based on the understanding of the underlying mechanisms and influencing factors, several robust strategies have been developed to minimize histidine racemization during SPPS.

Strategic Side-Chain Protection

The most effective approach is the use of a protecting group on the π-nitrogen of the imidazole ring.[3][11]

| Protecting Group | Position | Efficacy in Suppressing Racemization | Key Considerations |

| Trityl (Trt) | τ-Nitrogen | Low | Standard, cost-effective, but highly prone to racemization.[6] |

| Boc (t-butyloxycarbonyl) | π-Nitrogen | High | Significantly reduces racemization, especially in microwave-assisted SPPS.[6] Acid-labile, which may limit its use in certain orthogonal protection schemes.[6] |

| MBom (4-methoxybenzyloxymethyl) | π-Nitrogen | Very High | Excellent suppression of racemization.[3][6] Cleavage can release formaldehyde, which may react with other residues if not properly scavenged.[6] |

| Bum (t-butoxymethyl) | π-Nitrogen | High | Effective at preventing racemization.[3][6] Deprotection can be sluggish.[6] |

Optimized Coupling Protocols

Careful selection of coupling reagents and conditions is paramount.

Experimental Protocol: Minimal Racemization Coupling of Fmoc-His(Trt)-OH

This protocol outlines a standard procedure for incorporating Fmoc-His(Trt)-OH while minimizing racemization.

Materials:

-

Fmoc-His(Trt)-OH

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent: DIC (N,N'-diisopropylcarbodiimide)

-

Additive: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate)

-

Solvent: DMF (N,N-dimethylformamide)

-

Base: DIPEA (N,N-diisopropylethylamine) - use judiciously

-

Washing solvents: DMF, DCM (dichloromethane)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Amino Acid and Additive Dissolution: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and Oxyma (3-5 equivalents) in a minimal amount of DMF.

-

Coupling Reagent Addition: Add DIC (3-5 equivalents) to the amino acid/additive solution.

-

In Situ Activation and Coupling: Immediately add the activation mixture to the swollen peptide-resin.

-

Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

Washing: After the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Proceed to the next SPPS cycle.

Workflow for Minimizing Histidine Racemization

The following diagram outlines a decision-making workflow for incorporating histidine residues in SPPS.

Caption: Decision workflow for histidine incorporation in SPPS.

Analytical Methods for Detecting Histidine Racemization

The accurate detection and quantification of racemization are essential for process optimization and quality control.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method for separating and quantifying diastereomeric peptides resulting from racemization.[14]

-

Gas Chromatography (GC) on a Chiral Stationary Phase: After hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed by GC to determine the enantiomeric ratio of histidine.[15]

-

Mass Spectrometry (MS): While MS cannot directly distinguish between enantiomers, it can be used in conjunction with other techniques, such as enzymatic digestion, to identify diastereomeric peptides.[16]

-

Marfey's Method: This involves derivatizing the amino acid hydrolysate with a chiral reagent (Marfey's reagent) and then separating the resulting diastereomers by HPLC.[16]

Conclusion and Future Perspectives

Histidine racemization remains a significant challenge in Solid-Phase Peptide Synthesis. However, a deep understanding of the underlying intramolecular base-catalyzed mechanism has led to the development of effective mitigation strategies. The judicious selection of π-nitrogen protecting groups, optimized coupling protocols utilizing appropriate reagents and additives, and careful control of reaction conditions are all critical for ensuring the stereochemical integrity of histidine-containing peptides.

Future research in this area will likely focus on the development of novel, cost-effective, and highly efficient π-nitrogen protecting groups with improved cleavage characteristics. Additionally, the exploration of new coupling reagents and additives that inherently suppress racemization will continue to be an active area of investigation. As the demand for complex and highly pure therapeutic peptides grows, the ability to control and minimize racemization during SPPS will become increasingly vital for the successful translation of these molecules from the laboratory to the clinic.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Strategic Incorporation of D-Amino Acids in Therapeutic Peptide Design: An In-depth Technical Guide

Abstract

The therapeutic potential of peptides is often hindered by their inherent susceptibility to proteolytic degradation and potential immunogenicity. A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic D-amino acids. This guide provides a comprehensive technical overview of the rationale, strategies, and methodologies for utilizing D-amino acids in the design of robust and effective peptide therapeutics. We will delve into the profound impact of D-amino acid substitution on peptide stability, receptor interaction, and immunogenicity. Detailed experimental protocols for the synthesis, purification, and characterization of D-amino acid-containing peptides are provided, alongside a critical analysis of their enhanced pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of D-amino acids in their therapeutic peptide discovery and development programs.

The Chirality Paradigm: L- vs. D-Amino Acids

In nature, the protein synthesis machinery almost exclusively utilizes L-amino acids. This homochirality dictates the three-dimensional structure and function of proteins and peptides. Proteolytic enzymes, which are themselves chiral entities composed of L-amino acids, have evolved to specifically recognize and cleave peptide bonds flanked by L-residues. D-amino acids, being the mirror images (enantiomers) of their L-counterparts, introduce a stereochemical perturbation that is not readily accommodated by the active sites of these enzymes. This fundamental principle is the cornerstone of utilizing D-amino acids to enhance peptide stability.[1][2]

Caption: Enantiomeric relationship between L-Alanine and D-Alanine.

Enhancing Proteolytic Stability: The Primary Directive

The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[2] This enhanced stability translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy.

Mechanism of Protease Resistance

Proteases exhibit a high degree of stereospecificity, meaning their catalytic activity is dependent on the specific three-dimensional arrangement of the substrate.[2][3] The active site of a protease is exquisitely shaped to bind and cleave peptide sequences composed of L-amino acids. The presence of a D-amino acid disrupts this precise molecular recognition, sterically hindering the peptide from fitting correctly into the enzyme's active site.[2] This "misfit" prevents the catalytic residues of the protease from efficiently hydrolyzing the peptide bond.

Caption: D-amino acids sterically hinder binding to protease active sites.

Quantitative Impact on Peptide Half-Life

The substitution of even a single L-amino acid with its D-enantiomer can lead to a substantial increase in the peptide's half-life in biological fluids. The extent of this stabilization is dependent on the position of the substitution and the specific protease specificities.

| Peptide | Enantiomeric Form | Half-life in Human Serum | Reference |

| Carnosine | L-Carnosine | < 5 minutes | [4] |

| Carnosine | D-Carnosine | Significantly longer (similar pharmacokinetics in mice) | [5][6][7][8] |

| Vasopressin | L-Arginine Vasopressin | 10-35 minutes | [9][10][11][12][13] |

| Desmopressin (analog) | D-Arginine at position 8 | ~3 hours | [9] |

Modulating Biological Activity and Receptor Binding

While enhancing stability is a primary goal, the introduction of D-amino acids can also modulate the biological activity of a peptide. This can manifest as either a decrease, an increase, or a complete change in receptor binding and subsequent signaling. The outcome is highly dependent on the specific residue being substituted and its role in the peptide's bioactive conformation.

Mitigating Immunogenicity: A Key Advantage

A significant hurdle in the development of peptide therapeutics is their potential to elicit an immune response. D-amino acid-containing peptides are generally considered to be poorly immunogenic.[14] This is primarily due to their inability to be properly processed and presented by antigen-presenting cells (APCs).

The MHC-II Presentation Pathway and the Role of Proteases

The immunogenicity of exogenous peptides is largely mediated by their presentation on Major Histocompatibility Complex class II (MHC-II) molecules on the surface of APCs to CD4+ helper T cells.[15][16][17][18] This process involves the endocytosis of the peptide, its proteolytic degradation into smaller fragments within the endosome, and the loading of these fragments onto MHC-II molecules.[15][16][17][18] The proteases within the endosomal compartment, such as cathepsins, are, like other proteases, stereospecific for L-amino acids.[3][19][20]

How D-Amino Acids Evade the Immune System

The resistance of D-peptides to proteolysis means they are not efficiently broken down into the smaller peptide fragments required for loading onto MHC-II molecules.[2] Consequently, they are not effectively presented to T helper cells, and a robust adaptive immune response is not initiated.

Caption: D-peptides evade MHC-II presentation and subsequent T-cell activation.

Experimental Workflows for D-Amino Acid Peptide Development

Synthesis of D-Amino Acid-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for synthesizing peptides containing D-amino acids.[21][22] The process is analogous to the synthesis of L-peptides, with the key difference being the use of Fmoc- or Boc-protected D-amino acid building blocks.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid (L or D) to the resin using a coupling agent (e.g., HBTU/DIPEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF (typically 20%).[21][23][24]

-

D-Amino Acid Coupling: Dissolve the desired Fmoc-D-amino acid and a coupling agent in DMF and add it to the resin. Allow the reaction to proceed to completion. Monitoring the coupling reaction with a ninhydrin test is recommended.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using the appropriate L- or D-amino acid building blocks.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).[21]

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.[25][26][27]

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of D-amino acid peptides.

Discovery of Novel D-Peptide Ligands: Mirror-Image Phage Display

A powerful technique for discovering novel D-peptide ligands against a biological target is mirror-image phage display. This method cleverly circumvents the biological limitation of ribosome-based synthesis of D-peptides.

-

Target Synthesis: Chemically synthesize the target protein or a key binding domain in its D-enantiomeric form.

-

Library Screening: Screen a standard L-peptide phage display library against the immobilized D-target protein.

-

Selection and Amplification: Elute the binding phages, amplify them in E. coli, and perform subsequent rounds of selection to enrich for high-affinity binders.

-

Sequence Identification: Sequence the DNA of the enriched L-peptide-displaying phages to identify the binding L-peptide sequences.

-

D-Peptide Synthesis: Synthesize the D-enantiomer of the identified L-peptide sequence. Due to the principles of chiral symmetry, this D-peptide will bind to the natural L-form of the target protein.

Characterization of D-Amino Acid-Containing Peptides

A thorough characterization of synthetic D-amino acid-containing peptides is crucial to ensure their quality and to understand their structure-activity relationships.

-

Purity and Identity Confirmation (HPLC-MS):

-

Structural Analysis (NMR Spectroscopy):

-

2D NMR (COSY, TOCSY, NOESY): Determine the three-dimensional structure of the peptide in solution. This is critical to understand how D-amino acid incorporation affects the peptide's conformation.

-

-

Stability Assessment (In Vitro Serum/Plasma Stability Assay):

-

Binding Affinity Determination (Surface Plasmon Resonance - SPR):

Clinical Perspectives and Future Directions

The strategic incorporation of D-amino acids has already led to the development of more stable and effective peptide therapeutics. For instance, the approved drug bremelanotide, an analog of α-MSH, contains a D-amino acid to enhance its stability.[39] Several other D-amino acid-containing peptides are currently in various stages of clinical development for a range of indications, including metabolic diseases, oncology, and infectious diseases.[14][40]

The future of D-amino acid peptide design lies in a more rational and predictive approach. Advances in computational modeling will enable a better understanding of how specific D-amino acid substitutions will impact peptide conformation, stability, and receptor binding. Furthermore, the combination of D-amino acid incorporation with other peptide engineering strategies, such as cyclization and PEGylation, will likely lead to the development of next-generation peptide therapeutics with highly optimized pharmacokinetic and pharmacodynamic properties.

References

- 1. innovagen.com [innovagen.com]

- 2. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analyzing protease specificity and detecting in vivo proteolytic events using tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative cerebroprotective potential of d- and l-carnosine following ischemic stroke in mice - White Rose Research Online [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice | Semantic Scholar [semanticscholar.org]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Vasopressin: Its current role in anesthetic practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vasopressin - Wikipedia [en.wikipedia.org]

- 13. litfl.com [litfl.com]

- 14. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanism for the Selective Presentation of Antigenic Peptides by Major Histocompatibility Complex Class I and Class II Molecules: A Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. immunology.org [immunology.org]

- 17. MHC class II - Wikipedia [en.wikipedia.org]

- 18. journals.asm.org [journals.asm.org]

- 19. biorxiv.org [biorxiv.org]

- 20. orbit.dtu.dk [orbit.dtu.dk]

- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 22. chemistry.du.ac.in [chemistry.du.ac.in]

- 23. chem.uci.edu [chem.uci.edu]

- 24. chempep.com [chempep.com]

- 25. lcms.cz [lcms.cz]

- 26. agilent.com [agilent.com]

- 27. waters.com [waters.com]

- 28. researchgate.net [researchgate.net]

- 29. waters.com [waters.com]

- 30. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. benchchem.com [benchchem.com]

- 33. archives.ijper.org [archives.ijper.org]

- 34. bio-protocol.org [bio-protocol.org]

- 35. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 36. benchchem.com [benchchem.com]

- 37. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 39. mdpi.com [mdpi.com]

- 40. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Storage and Stability of Fmoc-D-His(Boc)-OH: A Guide for Peptide Synthesis Professionals

<Technical Guide >

Introduction: The Critical Role of Histidine Integrity in Peptide Synthesis

Fmoc-D-His(Boc)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides and complex biologics. The precise stereochemistry and purity of this reagent are paramount, as impurities or degradation can introduce undesired side-products, complicating purification and potentially altering the final peptide's biological activity and immunogenicity.[1] Histidine's imidazole side chain makes it uniquely challenging, as it is highly susceptible to racemization during the activation step of peptide coupling.[2][3][4][5] The strategic use of a tert-butoxycarbonyl (Boc) group to protect the imidazole nitrogen, in concert with the Nα-Fmoc group, creates an orthogonal protection scheme that effectively suppresses this epimerization, preserving stereochemical integrity even under the elevated temperatures used in microwave-assisted SPPS.[2][3][6][7]

This guide provides an in-depth analysis of the optimal storage, handling, and stability profiles of this compound in both solid and solution states. By understanding the causality behind these recommendations, researchers can ensure the highest quality of their synthetic peptides.

Chemical Structure and Properties

Understanding the structure of this compound is key to appreciating its stability characteristics. The molecule consists of a D-histidine core with three critical components: the carboxylic acid for peptide bond formation, the Nα-amino group protected by the base-labile Fmoc group, and the imidazole side chain protected by the acid-labile Boc group.[7] This orthogonal protection is fundamental to Fmoc-based SPPS, allowing for selective deprotection of the Nα-terminus without disturbing the side chain.[8][9][10]

Caption: Chemical structure of this compound.

Optimal Storage of Solid this compound

The solid form of this compound is relatively stable, but its longevity and purity are critically dependent on the storage environment. Degradation is a slow process, but over time, exposure to adverse conditions can lead to a significant loss of quality.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale and Causality |

| Temperature | 2-8°C is acceptable for short-term storage. For long-term storage, -20°C is strongly recommended.[11] | Lowering the temperature reduces the kinetic energy of molecules, significantly slowing down potential degradation pathways such as hydrolysis of the protecting groups or intramolecular reactions. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | The imidazole ring, although protected, can be susceptible to oxidation over long periods. An inert atmosphere displaces oxygen and moisture, preventing oxidative damage and hydrolysis. |

| Moisture | Store in a tightly sealed container with a desiccant. | The compound is susceptible to hydrolysis, particularly of the Boc and Fmoc protecting groups. Moisture can lead to the formation of Fmoc-D-His-OH or D-His(Boc)-OH, which are impurities. |

| Light | Protect from light by using an amber vial or storing in the dark.[11] | The fluorenyl group of the Fmoc protector is a chromophore that can absorb UV light. This energy can catalyze the formation of radical species, leading to degradation. |

Stability and Handling in Solution

For practical use in automated peptide synthesizers, this compound must be dissolved in a suitable solvent. Its stability in solution is a critical factor for the success of lengthy or high-throughput syntheses.

Solvent Selection

The most common solvents for SPPS are N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[12]

-

DMF: While widely used, DMF can degrade over time to produce dimethylamine, a secondary amine that can prematurely cleave the Fmoc group.[12] It is crucial to use high-purity, amine-free DMF for preparing stock solutions.

-

NMP: Generally a better solvent for peptide synthesis due to its higher polarity, which can improve coupling efficiency.[12] However, some reports suggest that Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[12]

Solution Stability Data

Studies have demonstrated the superior stability of Fmoc-His(Boc)-OH in solution compared to other protected histidine derivatives like Fmoc-His(Trt)-OH.

Table 2: Comparative Solution Stability of Histidine Derivatives

| Histidine Derivative | Solvent/Concentration | Storage Time | Observation | Purity Retention |

| Fmoc-His(Boc)-OH | DMF, 0.2 M | 10 days | Remained colorless | >99%[3] |

| Fmoc-His(Trt)-OH | DMF, 0.2 M | 24 hours | Discoloration observed | Not reported, but discoloration indicates degradation[3] |

| Fmoc-His(π-Mbom)-OH | DMF, 0.2 M | 10 days | Slightly yellow | >99%[3] |

This enhanced stability makes Fmoc-His(Boc)-OH highly suitable for automated synthesis platforms where amino acid solutions may be stored for several days.[2][3]

Key Degradation Pathways

Understanding how this compound can degrade is essential for troubleshooting and prevention.

-

Premature Fmoc Deprotection: This is the most common issue in solution. It is caused by basic impurities (e.g., dimethylamine in old DMF) and leads to the formation of undesired dipeptides or deletions in the final peptide sequence.[1][12]

-

Hydrolysis: Exposure to moisture, either in solid form or in solution, can cleave the acid-labile Boc group or, to a lesser extent, the ester linkage of the Fmoc group.

-

Epimerization (Racemization): While the Boc group significantly suppresses racemization, it does not eliminate it entirely, especially under harsh or prolonged activation conditions.[3][5] The mechanism involves the abstraction of the alpha-carbon proton by the imidazole side chain, forming an achiral intermediate.[3][4][5]

Caption: Key degradation pathways for this compound.

Protocol: Purity Assessment by RP-HPLC

Regularly assessing the purity of this compound is a critical quality control step. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining chemical purity.[1]

Objective

To determine the chemical purity of a sample of this compound and identify potential degradation products.

Methodology

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1.0 mL of a 1:1 (v/v) mixture of Acetonitrile and Water. The final concentration will be approximately 1 mg/mL.

-

Vortex until fully dissolved.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

UV Detection: 265 nm.[1]

-

Injection Volume: 10 µL.[1]

-

Gradient:

-

0-2 min: 5% B

-

2-22 min: Linear gradient from 5% to 95% B[1]

-

22-25 min: 95% B

-

25-26 min: Linear gradient from 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks detected in the chromatogram.

-

Calculate the purity by expressing the area of the main peak (this compound) as a percentage of the total area of all integrated peaks.[1]

-

Caption: Experimental workflow for HPLC purity assessment.

Conclusion

The chemical integrity of this compound is a critical determinant of success in peptide synthesis. While it is a robust building block designed to minimize racemization, its stability is not absolute. By adhering to stringent storage and handling protocols—specifically, storing the solid material at or below -20°C under a dry, inert, and dark environment, and using fresh, high-purity solvents for solution-phase work—researchers can significantly mitigate the risk of degradation. Regular purity assessment via RP-HPLC provides an essential quality control checkpoint, ensuring that only high-quality reagents are incorporated into the synthesis, ultimately leading to higher purity, yield, and biological relevance of the final peptide product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 4. benchchem.com [benchchem.com]

- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 6. Fmoc-His(Boc)-OH [cem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. This compound [myskinrecipes.com]

- 12. peptide.com [peptide.com]

Navigating the Safety Landscape of Fmoc-D-His(Boc)-OH: An In-depth Technical Guide

For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the chemical reagents they handle is paramount. This guide provides a detailed examination of the material safety data sheet (MSDS) for Fmoc-D-His(Boc)-OH, a crucial building block in solid-phase peptide synthesis. By delving into its hazards, handling protocols, and emergency procedures, this document aims to foster a culture of safety and precision in the laboratory.

Chemical Identification and Properties

This compound, with the IUPAC name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid, is a derivative of the amino acid D-histidine.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the imidazole side chain are key to its application in peptide synthesis, preventing unwanted side reactions.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₇N₃O₆ | [1] |

| Molecular Weight | 477.51 g/mol | [1][3] |

| CAS Number | 159631-28-4 | [1][4] |

| Appearance | White to off-white powder | [5] |

| Storage Temperature | 2-8°C, dark and dry | [5] |

Hazard Identification and GHS Classification

Potential Hazards:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are recommended:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Safe Handling and Storage Protocols

The principle of "as low as reasonably achievable" (ALARA) should guide the handling of this compound.

Handling:

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[7]

-

Hygiene: Avoid eating, drinking, or smoking when using this product. Wash hands thoroughly after handling.

Storage:

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is at 2-8°C to maintain stability and prevent degradation.[2][5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Caption: Workflow for the safe handling of this compound.

Accidental Release and Fire-Fighting Measures

Accidental Release:

In the event of a spill, the primary objective is to contain the material and prevent its spread.

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use a dust suppressant if the material is in powdered form.

-

Clean-up: Carefully sweep or scoop up the spilled material into a designated waste container. Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes of carbon and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

This compound is generally stable under recommended storage conditions.[8] However, it is sensitive to moisture and should be stored in a desiccated environment.[7] The Fmoc group is base-labile, while the Boc group is acid-labile, which is the basis of its utility in peptide synthesis.[2]

-

Conditions to Avoid: Exposure to moisture, strong acids, and strong bases.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

Toxicological and Ecological Information

-

Acute Toxicity: No specific data is available. Assume it may be harmful if ingested or inhaled.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available.

-

Ecological Information: The environmental impact of this compound has not been fully investigated. It is essential to prevent its release into the environment.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Solid Waste: Collect in a sealed, labeled container.

-

Liquid Waste: Collect in a separate, labeled container.

-

Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[6][9]

References

- 1. This compound | C26H27N3O6 | CID 56777028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. This compound - CsBioChina [csbiochina.com]

- 6. benchchem.com [benchchem.com]

- 7. kilobio.com [kilobio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Fmoc-D-His(Boc)-OH in Manual Solid-Phase Peptide Synthesis

Abstract

The incorporation of histidine residues into peptide sequences during solid-phase peptide synthesis (SPPS) is a well-documented challenge, primarily due to the propensity of the imidazole side chain to induce racemization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of Fmoc-D-His(Boc)-OH in manual SPPS. We will delve into the mechanistic underpinnings of histidine-related side reactions, present a comparative analysis of coupling strategies, and offer a detailed, field-proven protocol to ensure high coupling efficiency and maintain stereochemical integrity.

The Challenge of Incorporating Histidine in SPPS

The unique chemical nature of the histidine side chain introduces a significant hurdle in SPPS: the risk of racemization. The imidazole ring, specifically the lone pair of electrons on the π-nitrogen, can act as an intramolecular base.[1][2] This nitrogen can abstract the α-proton of the activated carboxyl group of the histidine residue, leading to the formation of a planar, achiral enolate intermediate.[2][3][4] Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers and compromising the stereochemical purity of the final peptide.[3][4] The extent of this epimerization is influenced by several factors, including the choice of side-chain protecting group, the coupling reagent, and the reaction conditions.[1]

Protecting the imidazole nitrogen is therefore crucial to mitigate this side reaction. While the trityl (Trt) group has been traditionally used, it offers minimal protection against racemization.[5] The tert-butyloxycarbonyl (Boc) protecting group on the imidazole side chain of this compound has demonstrated superior performance in suppressing racemization, particularly at elevated temperatures.[6]

Strategic Selection of Reagents for this compound Coupling

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The ideal reagent should promote rapid amide bond formation to minimize the lifetime of the activated amino acid, thereby reducing the window of opportunity for racemization.[6]

Recommended Coupling Reagent Combinations

Based on extensive experimental evidence, the following reagent combinations are recommended for coupling this compound: